molecular formula C12H19NO2S2 B2863946 Tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate CAS No. 1955523-62-2

Tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate

Cat. No.: B2863946
CAS No.: 1955523-62-2
M. Wt: 273.41
InChI Key: ZXIPZTXCYCMJBR-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate is an organic compound with the molecular formula C12H19NO2S2. It is characterized by the presence of a tert-butyl group, a cyano group, and two ethylsulfanyl groups attached to a prop-2-enoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate typically involves the reaction of tert-butyl acrylate with ethylsulfanyl compounds in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired compound in high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, while the ethylsulfanyl groups can participate in nucleophilic reactions. These interactions can lead to the formation of covalent bonds with target molecules, resulting in specific biological or chemical effects .

Comparison with Similar Compounds

  • Tert-butyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
  • Tert-butyl 2-cyano-3,3-bis(phenylsulfanyl)prop-2-enoate
  • Tert-butyl 2-cyano-3,3-bis(butylsulfanyl)prop-2-enoate

Comparison: Tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate is unique due to the presence of ethylsulfanyl groups, which impart specific chemical reactivity and properties. Compared to its analogs with different sulfanyl groups, it may exhibit different reactivity patterns and applications. For instance, the ethylsulfanyl groups may provide a balance between steric hindrance and electronic effects, making it suitable for specific synthetic applications .

Properties

IUPAC Name

tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S2/c1-6-16-11(17-7-2)9(8-13)10(14)15-12(3,4)5/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIPZTXCYCMJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=C(C#N)C(=O)OC(C)(C)C)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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